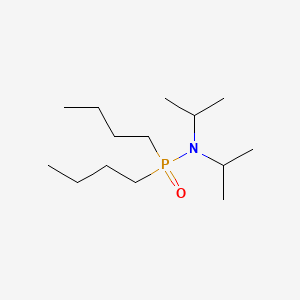
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, is a chemical compound belonging to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl groups and an amide group. Phosphinic amides are known for their versatility in various chemical reactions and their applications in different fields such as catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, can be synthesized through several methods. One common approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method is efficient and yields phosphinic amides in good to excellent yields under mild and metal-free conditions . Another method involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide followed by trapping with Ph2PCl and subsequent oxidation .
Industrial Production Methods
Industrial production of phosphinic amides typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods used can vary depending on the desired properties of the final product and the available resources.
化学反应分析
Types of Reactions
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.
科学研究应用
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Phosphinic amides are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various medical applications.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism by which phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in catalytic processes where the compound acts as a ligand, facilitating the activation and transformation of substrates. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
相似化合物的比较
Phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, can be compared with other similar compounds such as:
Diphenylphosphoryl-phosphinic amides: These compounds have similar structures but different alkyl groups attached to the phosphorus atom.
Phosphorothioyl-phosphinic amides: These compounds contain sulfur atoms instead of oxygen, leading to different chemical properties and reactivity.
Phosphoroselenoyl-phosphinic amides: These compounds have selenium atoms, which also affect their chemical behavior and applications.
The uniqueness of phosphinic amide, P,P-dibutyl-N,N-diisopropyl-, lies in its specific alkyl groups and the resulting chemical properties, making it suitable for particular applications in catalysis and material science.
属性
CAS 编号 |
3736-67-2 |
|---|---|
分子式 |
C14H32NOP |
分子量 |
261.38 g/mol |
IUPAC 名称 |
N-dibutylphosphoryl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H32NOP/c1-7-9-11-17(16,12-10-8-2)15(13(3)4)14(5)6/h13-14H,7-12H2,1-6H3 |
InChI 键 |
CETXIFFYLYWMLI-UHFFFAOYSA-N |
规范 SMILES |
CCCCP(=O)(CCCC)N(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















